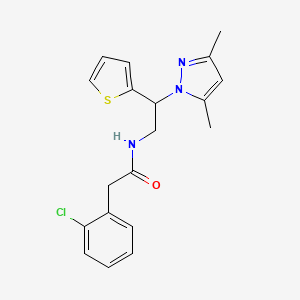
2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide
Descripción
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide (CAS: 2034268-92-1) is a synthetic acetamide derivative with the molecular formula C₁₉H₂₀ClN₃OS and a molecular weight of 373.90 g/mol . Its structure features:
- A 2-chlorophenyl group linked to an acetamide backbone.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-13-10-14(2)23(22-13)17(18-8-5-9-25-18)12-21-19(24)11-15-6-3-4-7-16(15)20/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHBRUPEUWZPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is a derivative of pyrazole and thiophene, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₁₆ClN₃O
- Molecular Weight : 277.75 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
Biological Activity Overview
The biological activities of the compound can be summarized into several key categories:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:
- A study on various pyrazole derivatives showed significant inhibition of COX enzymes, particularly COX-2, which is associated with inflammation. The selectivity index for some compounds reached values above 10, indicating a strong preference for COX-2 inhibition over COX-1, thus suggesting reduced gastrointestinal side effects .
2. Cytotoxic Effects
Cytotoxic activity against cancer cell lines has also been reported:
- In vitro assays demonstrated that related pyrazole compounds exhibited IC₅₀ values ranging from 7.67 μg/mL to 20 μg/mL against HeLa and HepG2 cell lines. These values indicate moderate to strong cytotoxic effects, suggesting potential for further development as anticancer agents .
3. Additional Pharmacological Effects
Other pharmacological activities include:
Table 1: Summary of Biological Activities
Case Studies
- Study on Pyrazole Derivatives : A research article focused on the synthesis and evaluation of various substituted pyrazoles indicated that compounds similar to our target exhibited significant anti-inflammatory effects in vivo using carrageenan-induced rat models .
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of newly synthesized heterocyclic compounds found that specific pyrazole derivatives had strong activity against cancer cell lines, supporting their potential as anticancer agents .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related analogs:
Key Observations:
- Bioisosteric Replacements: The target compound substitutes thiophene for the imidazole ring seen in compounds 7c and 7d .
- Chlorophenyl Variants : All analogs retain a chlorophenyl group, but its position (e.g., 2-chloro in the target vs. 4-chloro in 7c/7d) influences steric and electronic properties. For example, 7d’s 4-chlorophenyl group correlates with a higher melting point (170–172°C), suggesting stronger intermolecular forces .
- Molecular Weight : The target compound (373.90 g/mol) is smaller than the difluoromethylpyrazole analog (658.08 g/mol), which may affect pharmacokinetic properties like absorption and distribution .
Hydrogen Bonding and Crystallography
In contrast, the pyrazole-imidazole hybrids (7c, 7d) may form stronger intermolecular networks due to their imidazole rings, as reflected in their higher melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


